N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide
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Overview
Description
N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a dimethylamino group, a fluorophenoxy group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide typically involves the reaction of 4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the dimethylamino or fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and fluorophenoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(dimethylamino)phenyl]methyl}-2-(2-fluorophenoxy)acetamide
- N-[2-(dimethylamino)ethyl]-4-[(4-fluorophenoxy)methyl]benzamide
- 2-(4-fluorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Uniqueness
N-{4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl}propanamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The combination of the dimethylamino, fluorophenoxy, and propanamide groups contributes to its versatility and potential for various applications .
Properties
Molecular Formula |
C15H18FN5O2 |
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Molecular Weight |
319.33 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-6-[(4-fluorophenoxy)methyl]-1,3,5-triazin-2-yl]propanamide |
InChI |
InChI=1S/C15H18FN5O2/c1-4-13(22)19-14-17-12(18-15(20-14)21(2)3)9-23-11-7-5-10(16)6-8-11/h5-8H,4,9H2,1-3H3,(H,17,18,19,20,22) |
InChI Key |
PSTALRFBIDKRQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=NC(=N1)COC2=CC=C(C=C2)F)N(C)C |
Origin of Product |
United States |
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